2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide
Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxy group, a pyrrolidine ring, and a carbamothioyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide typically involves multiple steps:
Preparation of 2-(pyrrolidin-1-yl)phenyl isothiocyanate: This intermediate can be synthesized by reacting 2-(pyrrolidin-1-yl)aniline with thiophosgene under controlled conditions.
Formation of the acetamide derivative: The isothiocyanate intermediate is then reacted with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrrolidine groups may facilitate binding to these targets, while the carbamothioyl group can participate in covalent modifications. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid: Shares the phenoxy group but lacks the carbamothioyl and pyrrolidine groups.
N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide: Contains the carbamothioyl and pyrrolidine groups but lacks the phenoxy group.
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-16(2)18-11-10-17(3)14-21(18)28-15-22(27)25-23(29)24-19-8-4-5-9-20(19)26-12-6-7-13-26/h4-5,8-11,14,16H,6-7,12-13,15H2,1-3H3,(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZRVZAJVZOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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